molecular formula C6H3BrClFO2S B1524291 2-Bromo-5-fluorobenzene-1-sulfonyl chloride CAS No. 771-67-5

2-Bromo-5-fluorobenzene-1-sulfonyl chloride

Cat. No. B1524291
CAS RN: 771-67-5
M. Wt: 273.51 g/mol
InChI Key: JUJFSUADOZWKSR-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorobenzene-1-sulfonyl chloride is a type of pharmaceutical intermediate . It is a fluorinated arylsulfonyl chloride .


Molecular Structure Analysis

The molecular formula of 2-Bromo-5-fluorobenzene-1-sulfonyl chloride is C6H3BrClFO2S . The molecular weight is 273.51 g/mol .

Scientific Research Applications

Regioselective Synthesis Applications

  • Fluorosulfonylation Reagent : A compound similar to 2-Bromo-5-fluorobenzene-1-sulfonyl chloride, 1-bromoethene-1-sulfonyl fluoride, was developed as a new fluorosulfonylation reagent. This reagent has three addressable handles (vinyl, bromide, and sulfonyl fluoride) and is used for regioselective synthesis of 5-sulfonylfluoro isoxazoles via a [3+2] cycloaddition, demonstrating potential in organic synthesis and materials science (Leng & Qin, 2018).

Anticancer Activity Studies

  • Synthesis and Biological Activity : Another structurally related compound, 1-[(5-bromo-2-thienyl)sulfonyl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione, was synthesized and showed anticarcinogenic activity against cancer cells. This highlights the potential for derivatives of 2-Bromo-5-fluorobenzene-1-sulfonyl chloride in medicinal chemistry, especially in developing anticancer drugs (Miao et al., 2010).

Synthesis of High-Purity Compounds

  • High-Purity Intermediate Synthesis : The use of sulfonyl chloride derivatives in the synthesis of high-purity compounds, such as 1-chloro-2,6-difluorobenzene, was explored. This process involved directing fluorine substitution to specific positions on the aryl ring, suggesting that 2-Bromo-5-fluorobenzene-1-sulfonyl chloride could serve as a versatile intermediate in the synthesis of complex molecules for agricultural and pharmaceutical applications (Moore, 2003).

Safety and Hazards

2-Bromo-5-fluorobenzene-1-sulfonyl chloride can cause severe skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

2-bromo-5-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO2S/c7-5-2-1-4(9)3-6(5)12(8,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJFSUADOZWKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679333
Record name 2-Bromo-5-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluorobenzene-1-sulfonyl chloride

CAS RN

771-67-5
Record name 2-Bromo-5-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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